2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide
Description
The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide features a dihydropyrimidinone core substituted at position 2 with a 3,5-dimethylpyrazole moiety and at position 4 with a methyl group. This structural framework suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where such interactions are critical .
Properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-12-10-18(26)23(19(20-12)24-14(3)9-13(2)22-24)11-17(25)21-15-5-7-16(27-4)8-6-15/h5-10H,11H2,1-4H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOBAHMKMHHQSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the formation of the pyrimidine ring, and finally the attachment of the methoxyphenyl group.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Formation of Pyrimidine Ring: The pyrimidine ring is formed by reacting the pyrazole derivative with suitable precursors, such as 4-methyl-6-oxo-1,6-dihydropyrimidine.
Attachment of Methoxyphenyl Group: The final step involves the attachment of the methoxyphenyl group to the pyrimidine ring, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Various halogenating agents, nucleophiles; conditions depend on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
- Differences: Pyrimidinone Ring: A 5-ethyl substituent replaces the hydrogen at position 3. Phenyl Group: The 4-methoxy group is replaced with a 4-trifluoromethyl group.
- The electron-withdrawing trifluoromethyl group could enhance metabolic stability and reduce electron density on the phenyl ring, affecting π-π stacking or charge-transfer interactions .
(R)-2-(4-(2-((1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide
- Differences: Pyrimidinone Core: Replaced with a pyridazinone ring bearing a chlorine atom. Substituents: A pyrrolidin-3-yloxy-pyridinyl group and cyclopropylamide side chain.
- The cyclopropyl group may impose conformational rigidity, optimizing binding affinity .
Structural Comparison Table
Functional Implications
- Hydrogen Bonding: The target compound’s 4-methoxy group can act as a hydrogen-bond acceptor, while the amide group serves as a donor/acceptor. In contrast, the trifluoromethyl group () lacks hydrogen-bonding capacity but may enhance lipophilicity .
- Electron Effects : The 4-methoxy group donates electrons via resonance, whereas the trifluoromethyl group withdraws electrons, altering charge distribution in the phenyl ring and adjacent amide bond .
- Steric and Conformational Effects : The 5-ethyl group () and pyrrolidine moiety () may influence binding site accessibility or molecular flexibility .
Biological Activity
The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide is a member of the dihydropyrimidine class, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This formula indicates a complex arrangement that contributes to its biological interactions. The presence of a pyrazole ring and a dihydropyrimidine scaffold is significant for its pharmacological properties.
The compound's biological activity is primarily attributed to its ability to interact with various molecular targets in the body. Research has shown that compounds with similar structures can act as antagonists for adenosine receptors, particularly A2B receptors, which are implicated in several physiological processes including inflammation and pain modulation .
In Vitro Studies
In vitro studies have demonstrated that derivatives of dihydropyrimidines exhibit significant inhibitory effects on various enzymes and receptors. For instance, one study highlighted that certain derivatives displayed submicromolar affinities toward A2B adenosine receptors, suggesting potential for therapeutic applications in conditions like chronic pain and cardiovascular diseases .
Case Studies
- Chronic Pain Management : A recent study evaluated the efficacy of a related pyrimidinone series in inhibiting adenylyl cyclase type 1 (AC1), which is involved in chronic pain signaling. The findings indicated that specific analogs exhibited potent inhibition of AC1 activity, highlighting their potential for developing pain management therapies .
- Cardiovascular Effects : Another investigation into the pharmacological profile of dihydropyrimidines revealed their role in modulating cardiovascular functions through adenosine receptor pathways. Compounds similar to our target compound showed promise in regulating heart rate and vascular resistance under pathological conditions .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction efficiency be optimized?
- Methodology : Use coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM) for amide bond formation, as demonstrated in structurally similar pyrazole-acetamide derivatives. Monitor reaction progress via TLC and purify via column chromatography. Optimize yields by adjusting stoichiometry (e.g., 1:1 molar ratio of acid and amine precursors) and reaction time (typically 12–24 hours under reflux) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use - and -NMR to confirm substituent positions and stereochemistry, particularly for pyrazole and dihydropyrimidinone moieties.
- X-ray diffraction : Employ single-crystal X-ray analysis to resolve conformational flexibility (e.g., pyrazole ring planarity, dihedral angles between aromatic systems). SHELXL refinement is recommended for handling hydrogen bonding networks and disorder .
Q. How can computational methods predict the compound’s reactivity or intermolecular interactions?
- Methodology : Perform density functional theory (DFT) calculations to analyze electron distribution in the pyrazole ring and acetamide linker. Molecular docking studies can assess binding affinity to biological targets (e.g., enzymes with hydrophobic pockets) by modeling interactions with the 4-methoxyphenyl group .
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence the crystal packing and stability of this compound?
- Methodology : Use graph set analysis (e.g., motifs) to categorize N–H···O and C–H···O interactions. Compare experimental data (X-ray) with Etter’s rules to predict aggregation behavior. Note that torsional flexibility in the pyrazole ring may lead to polymorphic forms under varying crystallization conditions .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodology :
- SAR studies : Systematically modify substituents (e.g., methyl groups on pyrazole, methoxy on phenyl) and test against target assays (e.g., antifungal, kinase inhibition).
- Data normalization : Account for solvent effects (e.g., DMSO-induced aggregation) and purity discrepancies using HPLC-validated samples. Cross-reference crystallographic data to confirm structural integrity .
Q. How can experimental phasing in crystallography address challenges in resolving disordered regions of this compound?
- Methodology : Apply SHELXD/SHELXE for rapid experimental phasing, especially if heavy-atom derivatives are unavailable. Use high-resolution datasets (≤1.0 Å) to model disorder in the pyrimidinone ring or acetamide linker. Refinement in SHELXL with restraints for anisotropic displacement parameters improves accuracy .
Q. What in silico approaches predict metabolic stability or toxicity of this compound?
- Methodology :
- ADMET profiling : Use QSAR models to assess cytochrome P450 interactions, focusing on the methoxyphenyl group’s susceptibility to demethylation.
- Molecular dynamics (MD) : Simulate solvation effects in physiological buffers to evaluate hydrolysis rates of the acetamide bond .
Contradiction Analysis and Troubleshooting
Q. How to address discrepancies between computational predictions and experimental solubility data?
- Methodology :
- Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using nephelometry.
- Hansen solubility parameters : Compare predicted (via COSMO-RS) and observed values to identify mismatches, particularly for the hydrophobic pyrazole core .
Q. Why do certain synthetic batches exhibit reduced bioactivity despite high purity?
- Root cause : Potential epimerization at the pyrimidinone carbonyl or aggregation in aqueous media.
- Resolution : Conduct -NMR in DO to detect aggregation. Use circular dichroism (CD) to check for chiral inversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
